(3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-yl hydrogen sulfite
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Overview
Description
Galactostatin Bisulfite is a compound known for its potent inhibitory activity against β-galactosidases It was first isolated from the culture broth of the bacterium Streptomyces lydicus
Preparation Methods
Synthetic Routes and Reaction Conditions
Galactostatin Bisulfite is typically synthesized through a series of steps involving adsorption, crystallization, and precipitation. The process begins with the adsorption of the compound on Dowex-50W × 8 (H+), followed by crystallization from the bisulfite adduct. The final step involves development on Dowex-2 × 8 (OH−) and precipitation with ethanol .
Industrial Production Methods
Industrial production of Galactostatin Bisulfite involves optimizing the culture conditions of Streptomyces lydicus to enhance the yield of the compound. This includes adjusting the medium composition and fermentation parameters to achieve higher concentrations of the inhibitor in the culture broth .
Chemical Reactions Analysis
Types of Reactions
Galactostatin Bisulfite undergoes various chemical reactions, including oxidation and reduction. The oxidation of Galactostatin results in the formation of 5-amino-5-deoxygalactonic-δ-lactam, while reduction leads to the production of 5-amino-1,5-dideoxygalactopyranose .
Common Reagents and Conditions
Oxidation: Iodine (I2) and sodium hydroxide (NaOH) are commonly used reagents for the oxidation of Galactostatin.
Reduction: Catalytic hydrogenation using platinum oxide (PtO2) is employed for the reduction process.
Major Products
Oxidation Product: 5-amino-5-deoxygalactonic-δ-lactam
Reduction Product: 5-amino-1,5-dideoxygalactopyranose
Scientific Research Applications
Galactostatin Bisulfite has a wide range of applications in scientific research:
Mechanism of Action
Galactostatin Bisulfite exerts its effects by binding to the active site of β-galactosidases, thereby inhibiting their enzymatic activity. This inhibition is competitive, meaning that Galactostatin Bisulfite competes with the natural substrate of the enzyme for binding to the active site. The compound’s structure, which mimics the transition state of the enzyme’s natural substrate, allows it to effectively block the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
Galactostatin: The parent compound of Galactostatin Bisulfite, known for its β-galactosidase inhibitory activity.
Galactostatin-lactam: An oxidation product of Galactostatin with similar inhibitory properties.
1-deoxygalactostatin: A reduction product of Galactostatin with competitive inhibitory activity against β-galactosidases.
Uniqueness
Galactostatin Bisulfite is unique due to its enhanced stability and solubility compared to its parent compound and derivatives. Its bisulfite adduct form allows for easier handling and application in various research and industrial settings .
Properties
Molecular Formula |
C6H13NO7S |
---|---|
Molecular Weight |
243.24 g/mol |
IUPAC Name |
[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfite |
InChI |
InChI=1S/C6H13NO7S/c8-1-2-3(9)4(10)5(11)6(7-2)14-15(12)13/h2-11H,1H2,(H,12,13)/t2-,3+,4+,5-,6?/m1/s1 |
InChI Key |
RJNDHIKHLAMWHE-SVZMEOIVSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H](C(N1)OS(=O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(N1)OS(=O)O)O)O)O)O |
Origin of Product |
United States |
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